molecular formula C5H9ClF3NO3 B2433668 Methyl O-(trifluoromethyl)-D-serinate hcl CAS No. 2550997-60-7

Methyl O-(trifluoromethyl)-D-serinate hcl

Cat. No.: B2433668
CAS No.: 2550997-60-7
M. Wt: 223.58
InChI Key: YBXRQYXCFKBQNL-AENDTGMFSA-N
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Description

Methyl O-(trifluoromethyl)-D-serinate hydrochloride is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its unique properties, such as increased lipophilicity and metabolic stability . This compound is of interest in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl O-(trifluoromethyl)-D-serinate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl O-(trifluoromethyl)-D-serinate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl O-(trifluoromethyl)-D-serinate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl O-(trifluoromethyl)-L-serinate hydrochloride
  • Methyl O-(difluoromethyl)-D-serinate hydrochloride
  • Methyl O-(trifluoromethyl)-D-alaninate hydrochloride

Uniqueness

Methyl O-(trifluoromethyl)-D-serinate hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in medicinal chemistry and other fields where these properties are desirable .

Properties

IUPAC Name

methyl (2R)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO3.ClH/c1-11-4(10)3(9)2-12-5(6,7)8;/h3H,2,9H2,1H3;1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXRQYXCFKBQNL-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(COC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](COC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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